molecular formula C8H4ClNO3 B1580710 4-Chloro-isatoic anhydride CAS No. 40928-13-0

4-Chloro-isatoic anhydride

Cat. No. B1580710
CAS RN: 40928-13-0
M. Wt: 197.57 g/mol
InChI Key: QRUPDIJQZCABTC-UHFFFAOYSA-N
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Description

4-Chloro-isatoic anhydride is a derivative of isatoic anhydride . It is a white solid with the molecular formula C8H4ClNO3 . It has a molecular weight of 197.58 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-isatoic anhydride consists of 18 bonds in total; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), 1 (thio-) carbamate (aromatic), and 1 anhydride .


Chemical Reactions Analysis

Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .


Physical And Chemical Properties Analysis

4-Chloro-isatoic anhydride has a melting point of 255-259 °C . It has a predicted density of 1.540±0.06 g/cm3 . It is soluble in Dimethylformamide and has a predicted pKa of 9.95±0.20 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-isatoic anhydride is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This process is catalyzed by silica-bonded S-sulfonic acid and involves a reaction with aromatic aldehydes and ammonium acetate or primary amines (Niknam, Mohammadizadeh, & Mirzaee, 2011). Additionally, 4-Chloro-isatoic anhydride is a starting material in the synthesis of various heterocyclic compounds, particularly in reactions leading to open-chain anthranilic acid derivatives (Kappe & Stadlbauer, 1981).

Catalytic Reactions

This chemical is also used in palladium-catalyzed cyclization reactions, which are efficient for synthesizing isatoic anhydrides from o-iodoanilines, CO2, and CO. This method is redox-neutral and proceeds under mild conditions, showcasing its potential in green chemistry (Zhang et al., 2017).

Enzyme Inhibition

Isatoic anhydrides, including 4-Chloro-isatoic anhydride, have been studied for their role as enzyme inhibitors. They have been found to selectively inactivate trypsin-like serine proteases. This finding indicates a potential application in the development of enzyme inhibitors for therapeutic purposes (Gelb & Abeles, 1986).

Pharmaceutical Synthesis

In pharmaceutical research, 4-Chloro-isatoic anhydride is utilized for synthesizing various quinazoline and quinazolinone derivatives. These compounds have significant uses as medicinal and pharmacological substances (Abbas, El-bayouki, & Basyouni, 2016).

Safety And Hazards

4-Chloro-isatoic anhydride is classified as an irritant . It may cause an allergic skin reaction and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs . The future directions of 4-Chloro-isatoic anhydride could be in the development of new pharmaceutical drugs and in the polymer industry, where it can be used as a blowing agent .

properties

IUPAC Name

7-chloro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPDIJQZCABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317039
Record name 4-Chloro-isatoic anhydride
Source EPA DSSTox
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Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-isatoic anhydride

CAS RN

40928-13-0
Record name 40928-13-0
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Record name 4-Chloro-isatoic anhydride
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Record name 4-Chloroisatoic Anhydride
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Synthesis routes and methods I

Procedure details

According to the sa manner as in Example 3, except that the flask was changed to 500 ml flask, 70 g of water, 280 g of toluene and 35 g of 4-chloroanthranilic acid were in place of 53 g of water and 2.8 g of laurylpyridinium chloride, and that the reaction temperature was maintained at 15°-25° C., 41.0 g of 7-chloroisatoic anhydride (purity: 94%) was obtained.
Quantity
280 g
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35 g
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53 g
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70 g
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2.8 g
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catalyst
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Synthesis routes and methods II

Procedure details

According to the same manner as in Example 5, except that 171.6 g of water and 171.6 g of toluene were used in place of 78.9 g of water and 315.5 g of tetrahydrofuran, and that 4-chloroanthranilic acid was used in place of 4,5-dimethoxyanthranilic acid, 80.9 g of 7 -chloroisatoic anhydride (purity: 91 %) was obtained.
Name
Quantity
171.6 g
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171.6 g
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78.9 g
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0 (± 1) mol
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315.5 g
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Synthesis routes and methods III

Procedure details

According to the same manner as in Example 4, except that the flask was changed to 300 ml flask, laurylpyridinium chloride was not used, 103 g of water was added, and that amounts of toluene, phosgene and 4-chloroanthranilic acid were changed to 34 g, 40 g and 35 g, respectively, 35.6 g of 7-chloroisatoic anhydride (purity: 73.8%) was obtained. The yield was 67% and the volume efficiency was 9 g/100 ml.
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103 g
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Synthesis routes and methods IV

Procedure details

A mixture of 2-benzyloxycarbonylamino-4-chlorobenzoic acid (564 g) and phosphorus tribromide (1.5 kg) in diethyl ether (9 l) was refluxed for 40 hours and allowed to stand at room temperature for 5 days. The resulting precipitates were collected by filtration and washed in turn with diethyl ether (5 l) and ethanol (3 l) to give 7-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (335 g).
Quantity
564 g
Type
reactant
Reaction Step One
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1.5 kg
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reactant
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Quantity
9 L
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solvent
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Synthesis routes and methods V

Procedure details

To a mixture of 10.0 g (58.0 mmol) of 4-chloroanthranilic acid in 100 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight. The mixture was concentrated to yield a residue which was triturated with ethyl acetate-hexane (1:4), filtered, washed with hexane and dried to afford 8.78 g (76.2%) of the 4-chloroisatoic anhydride as a light brown solid. MS (Cl mode) m/z 198 (M+H, 100%), Cl pattern 200, 35%.
Quantity
10 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
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solution
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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